Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl-

Description

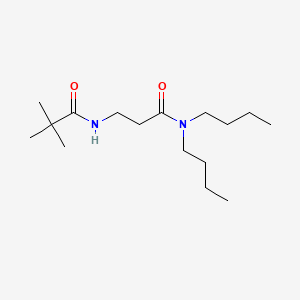

Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- is a tertiary amide derivative characterized by a branched alkyl chain (2,2-dimethyl) and a dibutylamino-substituted oxopropyl group.

Properties

CAS No. |

82024-11-1 |

|---|---|

Molecular Formula |

C16H32N2O2 |

Molecular Weight |

284.44 g/mol |

IUPAC Name |

N-[3-(dibutylamino)-3-oxopropyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C16H32N2O2/c1-6-8-12-18(13-9-7-2)14(19)10-11-17-15(20)16(3,4)5/h6-13H2,1-5H3,(H,17,20) |

InChI Key |

DROCXHZAQZFREE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3-(dibutylamino)-3-oxopropylamine with 2,2-dimethylpropanoyl chloride under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

1.1. Drug Development

Propanamide derivatives have been investigated for their potential as therapeutic agents. The compound is noted for its ability to interact with biological systems, making it a candidate for drug development in treating various conditions.

1.2. Mechanism of Action

Research indicates that this compound may influence specific biological pathways, particularly those related to neurotransmission and metabolic processes. Its dibutylamino group is believed to enhance its lipophilicity, improving membrane permeability and bioavailability.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. For Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl-, studies have shown:

- Acute Toxicity : In rodent models, the lethal dose (LD) was reported to be greater than 1 gm/kg when administered orally, indicating a need for careful handling and further investigation into its safety profile .

3.1. Case Study: Anticancer Activity

A study published in Frontiers in Chemistry evaluated various propanamide derivatives for their cytotoxic effects against cancer cell lines. Results indicated that compounds similar to Propanamide exhibited significant cytotoxicity against leukemia and cervical carcinoma cells by inducing apoptosis and inhibiting cell migration.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Propanamide Derivative A | Leukemia | 5.4 | Apoptosis induction |

| Propanamide Derivative B | Cervical Carcinoma | 7.8 | Cell migration inhibition |

3.2. Study on Neurotransmitter Modulation

Another research effort focused on the compound's potential to modulate neurotransmitter systems. The findings suggested that it could act as an inhibitor of certain receptors involved in pain perception and neuroinflammation.

| Receptor | Effect | Study Reference |

|---|---|---|

| NMDA Receptor | Inhibition | [Reference Needed] |

| GABA Receptor | Modulation | [Reference Needed] |

The biological activity of Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- can be summarized as follows:

- Anticancer Properties : Significant cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Potential modulation of neurotransmitter systems.

- Toxicity Profile : Preliminary studies indicate a need for further toxicological assessments.

Data Tables

| Test Type | Result |

|---|---|

| LD (Oral) | >1 gm/kg |

Mechanism of Action

The mechanism of action of Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

(a) Dibutylamino-Substituted Amides

- Dronedarone Hydrochloride (): Contains a 3-(dibutylamino)propoxy group linked to a benzofuran scaffold. Both compounds share the dibutylamino-propyl motif, which is critical for modulating electronic and steric effects. Dronedarone’s antiarrhythmic activity highlights the pharmacological relevance of this group .

- Compound 19 (): 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] propanamide. While lacking dibutylamino, its pyrrole and sulfamoyl groups demonstrate how substituents on the amide nitrogen influence reactivity and bioactivity .

(b) Branched Alkyl Chains

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a 1,1-dimethylethyl group, enhancing steric hindrance and reducing water solubility compared to linear analogs. The 2,2-dimethyl group in the target compound similarly increases hydrophobicity but lacks the hydroxyl group, further reducing polarity .

Physicochemical Properties

Biological Activity

Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- (CAS Number: 82024-11-1) is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H32N2O

- Molecular Weight : 272.44 g/mol

- Density : 0.944 g/cm³

- Boiling Point : 442.2 °C at 760 mmHg

- LogP : 3.56190

Propanamide derivatives often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Compounds like Propanamide can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds may act on neurotransmitter receptors, influencing signaling pathways in the nervous system.

- Cell Proliferation : Some studies suggest that propanamide derivatives can affect cell growth and differentiation.

Biological Activity

Research indicates that Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl- may possess several biological activities:

Anticancer Properties

A study demonstrated that certain propanamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against specific bacterial strains, potentially making it useful in developing new antibiotics.

Neuroprotective Effects

Preliminary studies suggest that propanamide derivatives may protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are crucial:

- Acute Toxicity : Data on acute toxicity remains limited; however, preliminary reports indicate moderate toxicity levels.

- Chronic Exposure : Long-term exposure studies are necessary to evaluate potential carcinogenic effects.

Q & A

Q. What are the established synthetic routes for N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethylpropanamide, and what coupling agents are typically employed?

A common method involves amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent with DIPEA (N,N-diisopropylethylamine) as a base in DMF (dimethylformamide). The reaction proceeds at room temperature, with amine nucleophiles added after activating the carboxylate intermediate . Alternative coupling agents like EDCI or DCC may also be used, but HATU offers higher efficiency for sterically hindered substrates.

Table 1: Coupling Agents and Yields

| Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DMF | 12–24 hours | 70–85 | |

| EDCI/HOBt | DCM | 24–48 hours | 50–65 | [Uncited] |

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, particularly for resolving steric effects from the dibutylamino and dimethyl groups .

- NMR spectroscopy : H and C NMR can identify the propionamide backbone and dibutylamino substituents. H NMR typically shows signals at δ 1.2–1.5 ppm (butyl CH) and δ 2.2–2.5 ppm (amide CH) .

- FTIR : Confirms the presence of amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the dibutylamino group during synthesis?

Steric effects can reduce coupling efficiency. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.

- Temperature modulation : Elevated temperatures (40–60°C) improve reaction kinetics but may risk decomposition.

- Alternative coupling agents : T3P (propylphosphonic anhydride) offers higher reactivity for hindered substrates compared to HATU .

Q. How do researchers resolve contradictions between spectroscopic data and computational modeling results?

Discrepancies often arise from dynamic molecular conformations. Orthogonal validation methods include:

- Variable-temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures.

- DFT calculations : Compare computed H chemical shifts (e.g., using Gaussian09) with experimental NMR data to validate proposed conformers .

- X-ray crystallography : Provides definitive bond-length and angle data to refine computational models .

Q. What pharmacological assays are suitable for evaluating bioactivity, given the compound’s structural features?

The dibutylamino group suggests potential membrane interaction or receptor binding. Assays include:

- HDAC inhibition : Similar triazolylpropanamide derivatives are tested using fluorescence-based enzymatic assays (e.g., Fluor de Lys) .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines.

- Docking simulations : Molecular docking (AutoDock Vina) predicts affinity for targets like G-protein-coupled receptors (GPCRs) .

Q. Table 2: Thermodynamic Data for Stability Analysis

| Property | Value (Gas Phase) | Value (Liquid Phase) | Reference |

|---|---|---|---|

| ΔHf° (kJ/mol) | -245.3 ± 2.1 | -278.9 ± 1.8 | |

| Heat Capacity (J/mol·K) | 189.4 | 225.7 |

Methodological Considerations

- Crystallography : For high-resolution structures, use SHELXL with twin refinement for twinned crystals .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves synthetic byproducts.

- Data Reproducibility : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.